7-Ethylcamptothecin - 78287-27-1

7-Ethylcamptothecin

Catalog Number: EVT-290000
CAS Number: 78287-27-1
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Ethylcamptothecin (7-ECPT) is a synthetic derivative of camptothecin (CPT), a naturally occurring alkaloid isolated from the bark and stem of the Chinese tree Camptotheca acuminata. [, , ] Classified as a camptothecin analog, 7-ECPT exhibits potent antitumor activity, making it a subject of significant interest in cancer research. [, , ]

Synthesis Analysis
  • Conversion from Camptothecin: A novel, rapid method converts camptothecin to 7-ECPT using a specific reaction pathway. This method significantly reduces reaction time to 30 minutes and achieves high product yields. []
  • Friedländer Condensation: This approach utilizes a chiral tricyclic ketone intermediate and aminopropiophenones in a Friedländer condensation reaction to synthesize various A-ring modified 7-ECPT derivatives. []
  • Chiral Auxiliary Approach: A practical, multi-gram scale synthesis employs a chiral auxiliary (N-arylsulfonyl-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ester) for diastereoselective ethylation at the C20 position, leading to 7-ECPT. This method boasts high yields and eliminates chromatographic purification steps. []
Molecular Structure Analysis

The structure of 7-ECPT has been elucidated using techniques such as X-ray crystallography. [] It closely resembles camptothecin, with the key distinction being the presence of an ethyl group at the 7-position of the A-ring. This modification significantly influences its pharmacological properties. [, ]

Mechanism of Action

Like other camptothecins, 7-ECPT targets DNA Topoisomerase I (Topo I), an enzyme essential for DNA replication. [, , ] By stabilizing the Topo I-DNA complex, 7-ECPT prevents DNA religation, leading to single-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells. [, , ]

Physical and Chemical Properties Analysis
  • Solubility: 7-ECPT exhibits poor water solubility, necessitating the development of water-soluble derivatives for improved therapeutic application. [, ]
  • Lipophilicity: Modifications to the E-ring, particularly through acylation, can influence the lipophilicity of 7-ECPT derivatives, impacting their pharmacokinetic properties. []
Applications
  • Anticancer Drug Development: 7-ECPT serves as a crucial starting material for synthesizing novel, more potent and soluble camptothecin derivatives for cancer treatment. [, , ]
  • Drug Delivery Research: Studies explore the use of carrier proteins like intravenous immunoglobulin (IVIG) to enhance the delivery and stability of 7-ECPT and other CPTs. []
  • Structure-Activity Relationship Studies: Researchers investigate how modifications to the 7-ECPT structure, especially at the A- and E-rings, affect its interaction with Topo I, cytotoxicity, and other pharmacological properties. [, , ]
  • Pharmacokinetic and Metabolic Studies: Researchers utilize 7-ECPT to study its absorption, distribution, metabolism, and excretion in animal models to understand its pharmacokinetic profile and improve its therapeutic efficacy. [, ]
Future Directions
  • Developing more effective and less toxic water-soluble derivatives: This research focuses on improving drug delivery, reducing side effects, and enhancing its therapeutic window. [, ]

Camptothecin (CPT)

    Relevance: Camptothecin is the parent compound of 7-Ethylcamptothecin. The addition of an ethyl group at the 7-position of CPT results in 7-Ethylcamptothecin. This modification is reported to enhance antitumor activity and pharmacokinetic properties compared to the parent compound .


    7-Ethyl-10-hydroxycamptothecin (SN-38)

    Relevance: SN-38 shares a similar structure with 7-Ethylcamptothecin, both possessing modifications at the 7-position of the camptothecin scaffold. Both compounds demonstrate potent antitumor activity and are studied for their interactions with proteins like intravenous immunoglobulin (IVIG) . IVIG has been shown to preserve the active lactone forms of both SN-38 and 7-Ethylcamptothecin, potentially enhancing their therapeutic efficacy.


    10-Hydroxycamptothecin

    Relevance: This compound shares structural similarities with 7-Ethylcamptothecin, particularly the presence of a hydroxyl group at the 10-position. Both compounds are investigated for their binding affinities to IVIG . The research suggests that IVIG could serve as a transporter protein for both compounds, potentially leading to improved drug delivery and treatment strategies.


    Topotecan

    Relevance: Topotecan, along with 7-Ethylcamptothecin, is investigated for its interaction with IVIG . Studies suggest that IVIG can enhance the stability of the active lactone forms of both drugs, potentially improving their therapeutic efficacy.


    Irinotecan

    Relevance: Irinotecan shares the core camptothecin structure with 7-Ethylcamptothecin. Comparing their binding properties to IVIG can offer insights into the potential of IVIG as a drug delivery system for camptothecins .


    20(S)-O-substituted benzoyl 7-Ethylcamptothecin Compounds

    Compound Description: These are a series of synthetic 7-Ethylcamptothecin derivatives where the 20-hydroxyl group is modified with various benzoyl substituents. These modifications aim to improve the compound's solubility and antitumor activity. Compound 3j, a specific derivative within this series, exhibited significant antitumor activity against non-small cell lung cancer (NSCLC) cells .

    Compound Description: Compound 3j is a specific 20(S)-O-substituted benzoyl 7-Ethylcamptothecin derivative. It demonstrates greater in vitro and in vivo antitumor activity compared to other compounds in the series . Notably, 3j effectively inhibits NSCLC cell proliferation by inducing cell cycle arrest and causing DNA damage via Topo I inhibition.

    Compound Description: This compound is a product of the reaction between Camptothecin (1a) and hydrazine. Its structure was confirmed via X-ray crystallography .

    Compound Description: This compound is formed when 7-Ethylcamptothecin (1b) reacts with hydrazine hydrate. It is typically isolated as its diacetate derivative (2c) .

    Compound Description: This is a synthetic derivative of camptothecin where the 17-hydroxyl group is modified with an acetyl amide group. It is used as a starting material to synthesize 7-Ethylcamptothecin (1b) and the N-amino lactam (6) .

    Compound Description: This compound is a product of the reaction between 17-O-acetyl amide (5a) and hydrazine. It can be further converted into the N-amino pyridone (4d) .

    Compound Description: These are a series of prodrugs designed to improve the water solubility and potentially the therapeutic index of 7-Ethylcamptothecin. The acyl group at the 17-position is designed to be cleaved by esterases in the body, releasing the active 7-Ethylcamptothecin-21-(2-dimethylamino)ethylamide (22E) .

    Relevance: Irinotecan, while a prodrug of SN-38, is structurally related to 7-Ethylcamptothecin. Comparing the activity of a specific rat liver esterase against acyl derivatives of 22E and CPT-11 helped delineate the enzyme's specificity and its potential role in activating 7-Ethylcamptothecin prodrugs .


    (20S)-10-(3-Aminopropyloxy)-7-ethylcamptothecin (T-2513)

    Compound Description: T-2513 is a water-soluble analog of 7-Ethylcamptothecin designed to overcome the solubility issues associated with many camptothecins. It exhibits antitumor activity and represents a promising candidate for further development .

    Compound Description: These are synthetic analogs of 7-Ethylcamptothecin where a fluorine atom is introduced at the 11-position of the A-ring. These derivatives demonstrated potent cytotoxicity against KB and L1210 cells and exhibited strong Topo I inhibitory activity .

    Compound Description: These compounds are water-soluble prodrugs designed to improve the delivery and efficacy of the potent 11-fluoro-7-ethylcamptothecins. They demonstrated promising antitumor activity in mice, comparable to CPT-11 .

    Compound Description: These are conjugates of 10-amino-7-ethylcamptothecin with polyethylene glycol (PEG), designed to enhance the drug's water solubility and improve its pharmacokinetic properties. These conjugates demonstrated promising antitumor activity in vitro and in vivo .

    Compound Description: These are synthetic analogs of camptothecins, including 7-Ethylcamptothecin, where a nitro group is introduced at the 14-position. They are intermediates in the synthesis of 14-aminocamptothecins .

    Compound Description: This synthetic camptothecin analog is synthesized by reducing the nitro group of 14-nitrocamptothecin. It shows potent cytotoxicity against various human tumor cell lines and favorable pharmacological properties .

    Compound Description: This compound is a potent cytotoxic agent synthesized by reducing the nitro group of 7-Ethyl-14-nitrocamptothecin. It demonstrates excellent activity against human tumor cell lines, good brain penetration, and superior efficacy compared to topotecan in several xenograft models .

    Compound Description: This camptothecin derivative combines the structural features of both 7-Ethylcamptothecin and 10-Hydroxycamptothecin, potentially exhibiting a unique pharmacological profile. It is investigated for its potential as a component in stabilized pharmaceutical compositions .

Properties

CAS Number

78287-27-1

Product Name

7-Ethylcamptothecin

IUPAC Name

(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1

InChI Key

MYQKIWCVEPUPIL-QFIPXVFZSA-N

Synonyms

(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 7-Ethyl-20(S)-camptothecin; SN 22; USP Irinotecan Related Compound E

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.